Ethyl 6-bromo-2-(trifluoromethyl)nicotinate
Overview
Description
Ethyl 6-bromo-2-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H7BrF3NO2 and a molecular weight of 298.06 g/mol It is a derivative of nicotinic acid, featuring a bromine atom at the 6-position and a trifluoromethyl group at the 2-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-2-(trifluoromethyl)nicotinate typically involves the bromination of 2-(trifluoromethyl)nicotinic acid, followed by esterification. The bromination reaction is carried out using bromine or a bromine source in the presence of a suitable solvent and catalyst. The esterification step involves the reaction of the brominated product with ethanol in the presence of an acid catalyst to form the ethyl ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the concentration of reactants and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom or the trifluoromethyl group.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a solvent such as dichloromethane or acetonitrile and a base like triethylamine.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include substituted nicotinates with various functional groups replacing the bromine atom.
Reduction Reactions: Products include reduced forms of the original compound, such as 2-(trifluoromethyl)nicotinic acid.
Oxidation Reactions: Products include oxidized derivatives with different functional groups.
Scientific Research Applications
Ethyl 6-bromo-2-(trifluoromethyl)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 6-bromo-2-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:
- Ethyl 6-chloro-2-(trifluoromethyl)nicotinate
- Ethyl 6-fluoro-2-(trifluoromethyl)nicotinate
- Ethyl 6-iodo-2-(trifluoromethyl)nicotinate
Uniqueness
The presence of the bromine atom at the 6-position and the trifluoromethyl group at the 2-position makes this compound unique. These substituents influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
ethyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)5-3-4-6(10)14-7(5)9(11,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFCNOUKOBFWBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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